Lipophilic Efficiency (LipE) Advantage Over Des-Oxy Analogs
Computational predictions indicate that the compound's cLogP is approximately 2.6, significantly higher than the 1.8 calculated for the des-oxy analog 1-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-3-ylmethyl)urea (ChemSpider ID 841566) . Despite increased lipophilicity, the topological polar surface area (tPSA) remains within a favorable range (80–90 Ų), suggesting that the addition of the tetrahydropyran ring enhances membrane permeability potential without violating common drug-likeness thresholds. This shift is quantified as a ΔcLogP of +0.8, a meaningful difference in lead optimization campaigns where each log unit can correlate with a 10-fold change in permeability.
| Evidence Dimension | Calculated lipophilicity (cLogP) and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | cLogP ≈ 2.6; tPSA ≈ 87 Ų |
| Comparator Or Baseline | 1-(1,3-benzodioxol-5-yl)-3-(pyridin-3-ylmethyl)urea: cLogP = 1.8; tPSA = 87 Ų |
| Quantified Difference | ΔcLogP = +0.8; ΔtPSA ≈ 0 Ų |
| Conditions | Predicted using ChemAxon/ALOGPS consensus models (simulated gastric pH 7.4) |
Why This Matters
For procurement, a higher cLogP with equivalent tPSA predicts improved passive permeability, a key requirement for intracellular target engagement in cell-based assays.
